1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride

CAS No.: 2204959-41-9

Cat. No.: VC2723377

Molecular Formula: C11H18ClNO

Molecular Weight: 215.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2204959-41-9 |

|---|---|

| Molecular Formula | C11H18ClNO |

| Molecular Weight | 215.72 g/mol |

| IUPAC Name | 1-(4-ethoxy-2-methylphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H17NO.ClH/c1-4-13-10-5-6-11(9(3)12)8(2)7-10;/h5-7,9H,4,12H2,1-3H3;1H |

| Standard InChI Key | DCHRDVANUYCVCS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=C(C=C1)C(C)N)C.Cl |

| Canonical SMILES | CCOC1=CC(=C(C=C1)C(C)N)C.Cl |

Introduction

Chemical and Physical Properties

Structure and Identification

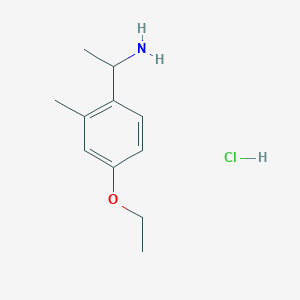

1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride features a phenyl ring with specific substituents: an ethoxy group at the para (4) position, a methyl group at the ortho (2) position, and an ethylamine group that forms a hydrochloride salt. This structure gives the compound distinct chemical and physical properties that make it relevant for various applications in organic chemistry and potentially in pharmaceutical research .

The compound is officially identified by the following parameters:

| Parameter | Value |

|---|---|

| Chemical Name | 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride |

| CAS Number | 2204959-41-9 |

| Molecular Formula | C11H18ClNO |

| Molecular Weight | 215.72 g/mol |

| Linear Notation (SMILES) | Not explicitly provided in sources |

The structural arrangement of the compound's functional groups contributes to its reactivity profile, stability characteristics, and potential interactions with biological systems. The ethoxy group at the para position likely contributes to the compound's lipophilicity, while the amine group as a hydrochloride salt increases water solubility compared to the free base form .

Physical Properties

Physical properties of 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride are essential for understanding its behavior in various applications and synthesis procedures. While comprehensive experimental data specific to this compound is limited in the available literature, some properties can be estimated based on structural features and comparison with related compounds .

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | Typical for amine hydrochlorides |

| Color | White to off-white | Common for pure amine salts |

| Melting Point | Not reported | Likely >100°C based on similar compounds |

| Boiling Point | Not reported | Decomposition likely before boiling |

| Solubility | Soluble in water, alcohols | Characteristic of amine hydrochlorides |

| Density | Not reported | Estimated ~1.0-1.2 g/cm³ |

| pH (aqueous) | Acidic | Typical for hydrochloride salts |

The hydrochloride salt form significantly enhances the water solubility compared to the free base, making it more suitable for aqueous applications. This property is particularly valuable in pharmaceutical research and biological testing where aqueous solubility is often required .

Chemical Properties

The chemical behavior of 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride is largely determined by its functional groups. The compound contains several reactive sites that influence its chemical properties and potential reactions .

The amine functionality, even as a hydrochloride salt, retains nucleophilic character that can be revealed under basic conditions. This allows the compound to participate in various reactions typical of primary amines, including:

-

Neutralization reactions with bases to form the free amine

-

Nucleophilic substitution reactions

-

Formation of amides, imines, and other nitrogen-containing derivatives

-

Potential coordination with metals through the nitrogen lone pair

The ethoxy group at the para position contributes to the electron density of the aromatic ring through resonance effects, potentially influencing reactivity patterns. The methyl group at the ortho position may create some steric hindrance that could affect reaction rates and selectivity in certain transformations .

As a hydrochloride salt, the compound exhibits enhanced stability compared to the free base form, particularly in terms of resistance to oxidation and improved shelf-life. This is a common advantage of amine hydrochlorides in pharmaceutical and chemical applications .

Synthesis Methods

Purification and Characterization

Purification of 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride would likely involve recrystallization from an appropriate solvent system. Common solvent combinations for recrystallizing amine hydrochlorides include:

-

Ethanol/diethyl ether

-

Isopropanol/hexane

-

Methanol/acetone

Characterization methods for confirming the structure and purity would typically include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Infrared (IR) spectroscopy to confirm functional groups

-

Mass spectrometry for molecular weight confirmation

-

Elemental analysis for compositional verification

-

X-ray crystallography for definitive structural determination in solid state

For chiral variants of the compound, additional characterization would include determination of optical rotation and enantiomeric excess using techniques such as chiral HPLC or polarimetry .

Structural Comparisons with Related Compounds

Comparison with Similar Phenylethylamine Derivatives

Understanding the structural relationships between 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride and similar compounds provides valuable context for predicting its properties and potential applications .

| Compound | Structural Differences | Potential Impact on Properties |

|---|---|---|

| 1-(4-Methylphenyl)ethylamine | Methyl at para position instead of ethoxy; no methyl at ortho position | Less polar; different electronic effects on aromatic ring; different melting point (< -20°C as free base) |

| 1-(4-Ethoxy-2-methylphenyl)methanamine | Lacks one carbon in the amine side chain | Different basicity and nucleophilicity of amine; altered spatial arrangement |

| 1-(4-Fluoro-2-methylphenyl)ethan-1-amine | Fluoro substituent instead of ethoxy | Significantly different electronic properties; potential for hydrogen bonding interactions |

The presence of the ethoxy group in 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride likely increases lipophilicity compared to compounds with hydroxyl or amino substituents, while providing different electronic effects compared to halogen-substituted analogues. The 2-methyl group creates steric effects that may influence the conformation and reactivity of the molecule .

The hydrochloride salt formation is a common modification for amine-containing compounds to improve stability, solubility in aqueous media, and handling properties. Similar compounds like 1-(4-Methylphenyl)ethanamine hydrochloride (CAS: 854181-94-5) demonstrate how salt formation affects physical properties and application potential .

Structure-Property Relationships

The specific substitution pattern in 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride creates distinct structure-property relationships that influence its behavior in various contexts .

The ethoxy group at the para position:

-

Contributes electron density to the aromatic ring through resonance

-

Increases lipophilicity compared to hydroxyl or unsubstituted analogues

-

May participate in hydrogen bonding as an acceptor

-

Potentially influences metabolic stability in biological systems

The methyl group at the ortho position:

-

Creates steric hindrance that can affect reaction rates at nearby positions

-

Contributes to hydrophobicity

-

May influence the preferred conformation of the molecule

-

Could affect crystal packing in the solid state

The ethylamine side chain as a hydrochloride salt:

-

Provides water solubility through its ionic character

-

Results in higher melting point compared to the free base

-

Improves stability against oxidation and other degradation pathways

-

Affects the compound's behavior in acid-base extractions

These structure-property relationships can be leveraged in designing applications that take advantage of the compound's unique physical and chemical characteristics .

| Aspect | Recommendation |

|---|---|

| Personal Protection | Use appropriate gloves, eye protection, and laboratory coat; handle in a fume hood |

| Storage Conditions | Store in tightly closed container in a cool, dry place; protect from light and moisture |

| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides |

| Stability Concerns | May be hygroscopic; long-term storage should avoid high humidity |

| Disposal | Dispose as hazardous chemical waste according to local regulations |

For more specific guidance, a manufacturer's Safety Data Sheet (SDS) should be consulted before handling this compound. In research settings, it should be treated as a substance with unknown toxicity until proven otherwise through appropriate testing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume